8-Chloro-2,3-dimethylquinolin-4-amine
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Overview
Description
8-Chloro-2,3-dimethylquinolin-4-amine is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities . This compound is characterized by the presence of a chlorine atom at the 8th position and two methyl groups at the 2nd and 3rd positions of the quinoline ring, along with an amine group at the 4th position .
Preparation Methods
The synthesis of 8-Chloro-2,3-dimethylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and methylation reactions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Chloro-2,3-dimethylquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinolines.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Chloro-2,3-dimethylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Chloro-2,3-dimethylquinolin-4-amine can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Quinoline: The parent compound of the quinoline family, which serves as a basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
8-chloro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
XDAFIQLGCKFBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=C1N)C=CC=C2Cl)C |
Origin of Product |
United States |
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